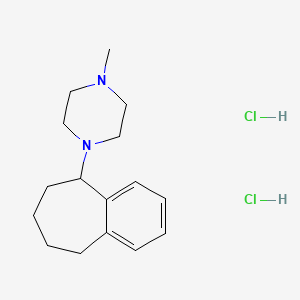
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a diazinane ring with three oxo groups and a phenyl substituent, linked to a propyl chain that is esterified with 3,4,5-trimethoxybenzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the diazinane derivative with 3,4,5-trimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the methoxy groups.
Reduction: Reduction reactions can target the oxo groups in the diazinane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Major Products Formed
Oxidation: Phenolic derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide .
- 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate .
- (2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop .
Uniqueness
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate is unique due to its combination of a diazinane ring with a phenyl group and a trimethoxybenzoate ester. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
33837-49-9 |
|---|---|
Formule moléculaire |
C23H24N2O8 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H24N2O8/c1-30-16-12-14(13-17(31-2)18(16)32-3)19(26)33-11-7-10-23(15-8-5-4-6-9-15)20(27)24-22(29)25-21(23)28/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H2,24,25,27,28,29) |
Clé InChI |
VNVCNOOKZKEVIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
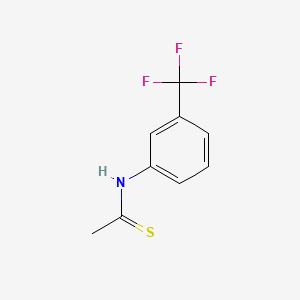
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
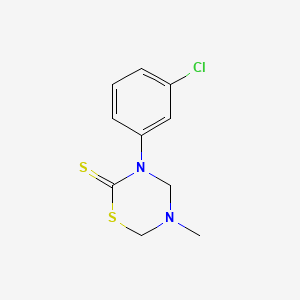

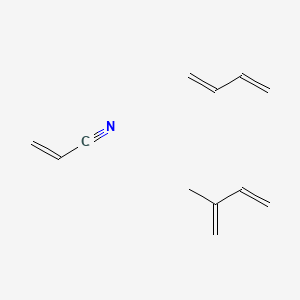
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
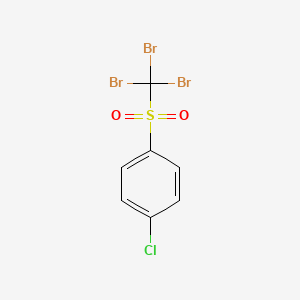


![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
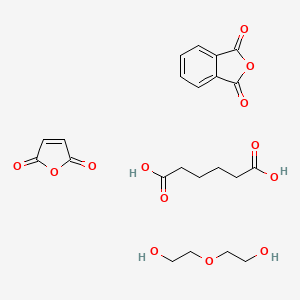
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
